Cas no 688336-97-2 (N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a specialized organic compound featuring a unique molecular structure combining chloro, methyl, fluorophenyl, and imidazole moieties. Its key advantages include a well-defined heterocyclic core, which enhances binding specificity in potential applications, and a sulfanylacetamide linkage that contributes to structural stability. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups allows for tunable reactivity, making it a versatile intermediate in pharmaceutical or agrochemical synthesis. The compound’s purity and consistent synthesis route ensure reproducibility for research and development purposes. Its structural complexity offers opportunities for further derivatization in drug discovery or material science applications.
N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide structure
688336-97-2 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No:688336-97-2
MF:C18H15ClFN3OS
MW:375.847604990005
CID:5778994
PubChem ID:3411220
Update Time:2025-06-08

N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 688336-97-2
    • F0599-0412
    • N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • N-(3-chloro-4-methylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
    • N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
    • AKOS002046749
    • Acetamide, N-(3-chloro-4-methylphenyl)-2-[[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio]-
    • Inchi: 1S/C18H15ClFN3OS/c1-12-2-5-14(10-16(12)19)22-17(24)11-25-18-21-8-9-23(18)15-6-3-13(20)4-7-15/h2-10H,11H2,1H3,(H,22,24)
    • InChI Key: FGGXKGJQYMCDBO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C)NC(CSC1=NC=CN1C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 375.0608391g/mol
  • Monoisotopic Mass: 375.0608391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 12.59±0.70(Predicted)

N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Pricemore >>

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Additional information on N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Professional Introduction to N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS No. 688336-97-2)

N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 688336-97-2, represents a novel molecular entity with a unique structural framework that combines aromatic rings, heterocyclic moieties, and functional groups designed to interact with biological targets. The intricate architecture of this molecule suggests potential applications in the development of therapeutic agents, particularly in addressing complex diseases that require targeted intervention.

The core structure of N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} consists of a phenyl ring substituted with chloro and methyl groups, which are known to modulate electronic properties and enhance binding affinity. The presence of a sulfur atom linked to an imidazole ring further adds to the molecule's complexity, providing multiple interaction points with biological receptors. This design approach is particularly relevant in the context of drug discovery, where the optimization of binding interactions is crucial for achieving high efficacy and selectivity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways. The sulfanyl group in N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} serves as a key pharmacophore, enabling interactions with specific residues in protein targets. This feature has been leveraged in the design of molecules that exhibit inhibitory activity against enzymes such as kinases and proteases, which are often dysregulated in diseases like cancer and inflammatory disorders. The 4-fluorophenyl moiety, in particular, has been shown to enhance metabolic stability and binding affinity, making it a valuable component in drug candidates.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development due to their diverse biological activities and favorable pharmacokinetic properties. The imidazole ring in N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} is a prime example of such a pharmacophore, known for its ability to modulate enzyme activity and receptor binding. Preclinical studies have demonstrated that imidazole derivatives can exhibit potent effects on various biological pathways, including those involved in pain perception, neurotransmission, and immune response. The incorporation of this scaffold into drug candidates has led to promising results in both preclinical models and early-stage clinical trials.

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These methods not only ensure high yields but also allow for the introduction of functional groups at specific positions within the molecule. The synthetic strategy adopted for this compound exemplifies the cutting-edge approaches used in modern pharmaceutical chemistry to develop novel therapeutic agents.

Evaluation of the pharmacological profile of N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} has revealed intriguing interactions with biological targets relevant to human health. In vitro studies have shown that this compound exhibits inhibitory activity against certain kinases, suggesting potential therapeutic applications in oncology. Additionally, its interaction with other enzymes and receptors has been explored, providing insights into its broader pharmacological spectrum. These findings underscore the importance of structural diversity in drug discovery efforts aimed at addressing unmet medical needs.

The development of new drugs is often accompanied by rigorous safety assessments to ensure that potential therapeutic benefits outweigh any risks associated with their use. N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} has undergone preliminary toxicological studies to evaluate its safety profile. These assessments include acute toxicity tests, genotoxicity evaluations, and long-term studies to assess chronic exposure effects. The results from these studies have provided valuable data on the compound's safety margins and potential side effects, which are critical considerations in the progression towards clinical development.

The integration of computational chemistry and bioinformatics tools has significantly enhanced the efficiency of drug discovery pipelines. Molecular modeling techniques have been applied to predict how N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl-1H-imidazol-2-yl) sulfanyl]acetamide} interacts with biological targets at the atomic level. These simulations have helped identify key binding residues and optimize the molecular structure for improved efficacy and selectivity. The use of such advanced tools reflects the interdisciplinary nature of modern pharmaceutical research, where insights from chemistry, biology, and computer science converge to accelerate drug development.

The future prospects for N-(3-chloro-4-methylphenyl)-2-{[1-(4-fluorophenyl strong>-1H-imidazol - 2 - yl ) sulfanyl ] acet amide } are promising , with ongoing research aimed at further refining its pharmacological properties . Efforts are underway to explore novel synthetic routes that could improve yield , reduce costs , and enhance scalability . Additionally , collaborations between academic institutions , pharmaceutical companies , and biotechnology firms are expected to drive innovation in this field . Such partnerships will facilitate the translation of laboratory discoveries into clinical applications , ultimately benefiting patients worldwide . p >

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